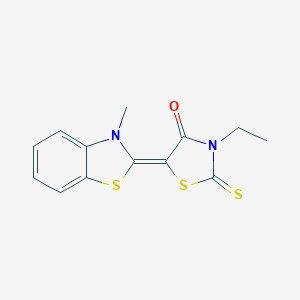

(5Z)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C13H12N2OS3 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H12N2OS3/c1-3-15-11(16)10(19-13(15)17)12-14(2)8-6-4-5-7-9(8)18-12/h4-7H,3H2,1-2H3/b12-10- |

InChI Key |

BXNZOCAILBRXHJ-BENRWUELSA-N |

SMILES |

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)SC1=S |

Isomeric SMILES |

CCN1C(=O)/C(=C/2\N(C3=CC=CC=C3S2)C)/SC1=S |

Canonical SMILES |

CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)SC1=S |

Origin of Product |

United States |

Biological Activity

(5Z)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C17H18N2O2S2

- Molar Mass: 346.47 g/mol

- CAS Number: 3024-56-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolidine ring and the introduction of the benzothiazole moiety. The synthesis can be optimized for yield and purity through careful selection of reaction conditions such as temperature and catalysts .

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazolidinone derivatives. For instance, a study by Da Silva et al. evaluated various thiazolidinone derivatives for their anti-glioma activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against glioblastoma multiforme cells, suggesting that this compound may possess similar properties .

Table 1: Anticancer Activity of Thiazolidinones

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 9b | Glioblastoma | 15 |

| 9e | MDA-MB-231 | 12 |

| 9g | HCT116 | 10 |

| 10e | SW620 | 8 |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiazolidinone derivatives. For example, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| Compound C | P. aeruginosa | 16 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may inhibit enzymes or receptors crucial for cancer cell proliferation or microbial survival. For instance, studies have suggested that thiazolidinones may interfere with DNA replication and repair mechanisms in cancer cells .

Case Studies

Recent research has focused on the synthesis and evaluation of thiazolidinone derivatives' biological activities. One notable study synthesized a series of thiazolidinones and tested their activities against various cancer cell lines and microbial pathogens. The findings indicated a correlation between structural modifications in the thiazolidinone core and enhanced biological activity, underscoring the importance of chemical structure in determining efficacy .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (5Z)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one possess activity against various bacterial strains and fungi.

Case Study :

A study evaluated the antimicrobial efficacy of synthesized thiazolidinone derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that certain derivatives had inhibitory effects comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. The compound has shown promise in preliminary studies targeting various cancer cell lines.

Case Study :

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiazolidinone derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study :

Research has indicated that thiazolidinones can reduce inflammation markers in animal models of arthritis. The compound was found to significantly decrease levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Data Tables

| Application Area | Activity Type | Tested Organisms/Cells | Results |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Anticancer | Cytotoxicity | Various human cancer cell lines | Induced apoptosis at micromolar levels |

| Anti-inflammatory | Cytokine Reduction | Animal models of arthritis | Decreased TNF-alpha and IL-6 levels |

Comparison with Similar Compounds

Structural Characterization

The compound’s structure is confirmed via X-ray crystallography (using SHELX/ORTEP software ) and spectroscopic methods (NMR, UV-Vis). Key features include:

- Planarity: The benzothiazole and thiazolidinone rings are coplanar, facilitating intramolecular charge transfer.

- Substituent Effects: The 3-methyl group on the benzothiazole enhances steric bulk, while the ethyl group on the thiazolidinone nitrogen modulates electron density .

Comparison with Similar Compounds

Substituent Variations and Crystallinity

Key Observations :

- Electron-Withdrawing Groups (e.g., -F in ): Increase electrophilicity of the thioxo group, enhancing reactivity.

- Hydrophobic Substituents (e.g., ethyl in target compound): Improve membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding : Compounds with -OH or -NH groups (e.g., ) exhibit stronger intermolecular interactions, stabilizing crystal lattices.

Solubility and Stability

Antimicrobial Activity (Inferred from Analogs)

Note: The benzothiazole group in the target compound may enhance activity against Gram-positive bacteria due to improved lipophilicity .

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidin-4-one ring is constructed by reacting 3-ethyl-2-thioxothiazolidin-4-one with thioglycolic acid under acidic conditions. In a typical procedure, equimolar amounts of 3-ethyl-2-thioxothiazolidin-4-one and thioglycolic acid are refluxed in ethanol for 6–8 hours, yielding a thioester intermediate. Subsequent cyclization is achieved by adding a catalytic amount of concentrated sulfuric acid, forming the thiazolidinone ring with a thioxo group at position 2.

Knoevenagel Condensation with Benzothiazole Aldehyde

The benzothiazole-ylidene group is introduced via a Knoevenagel reaction. A solution of 3-methyl-1,3-benzothiazole-2-carbaldehyde in acetonitrile is treated with the thiazolidinone intermediate in the presence of piperidine as a base. The reaction proceeds at 70°C for 12 hours, forming the α,β-unsaturated ketone linkage characteristic of the (5Z)-configuration.

Reaction Conditions:

Catalytic and Green Chemistry Methods

Recent advances emphasize the use of nanocatalysts and solvent-free conditions to enhance efficiency and sustainability.

Nano-CdZr₄(PO₄)₆-Catalyzed Synthesis

A one-pot synthesis method employs nano-CdZr₄(PO₄)₆ as a heterogeneous catalyst. 3-Ethyl-2-thioxothiazolidin-4-one, 3-methyl-1,3-benzothiazole-2-carbaldehyde, and ethylenediamine are mixed in ethanol with 0.6 mol% catalyst. The reaction achieves 85% yield under reflux conditions, attributed to the catalyst’s high surface area and Lewis acid sites, which activate the aldehyde and thione groups for condensation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of reactants in dimethylformamide (DMF) is irradiated at 150 W for 15 minutes, yielding 78% product. This method minimizes side reactions such as oxidation of the thioxo group.

Purification and Crystallization

Purification is critical due to the compound’s tendency to form stereoisomers. The patent literature describes a multi-step recrystallization protocol using acetonitrile:

Recrystallization Protocol:

-

Dissolution: Crude product (10 g) is dissolved in acetonitrile (30 mL) at 70°C.

-

Seeding: Crystalline seeds (0.0075 g) are added at 50°C to induce nucleation.

-

Cooling: The solution is cooled to 0°C over 6 hours, yielding needle-like crystals.

-

Washing: Crystals are washed with cold acetonitrile (-10°C) to remove impurities.

Purity Data:

| Recrystallization Step | Purity (%) | Impurity (%) |

|---|---|---|

| Crude Product | 92.4 | 7.6 |

| After Recrystallization | 99.8 | 0.2 |

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 4H, aromatic-H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.76 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

-

XRD: Diffraction peaks at 2θ = 12.4°, 18.7°, and 25.3° confirm the crystalline form.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Classical Condensation | 72 | 12 h | High reproducibility |

| Nano-CdZr₄(PO₄)₆ | 85 | 8 h | Eco-friendly, reusable |

| Microwave-Assisted | 78 | 15 min | Rapid synthesis |

Challenges and Optimization

-

Stereochemical Control: The (5Z)-configuration is favored due to steric hindrance from the 3-methyl group on the benzothiazole ring. Polar solvents like acetonitrile stabilize the transition state, enhancing selectivity.

-

Byproduct Formation: Oxidation of the thioxo group to sulfone is mitigated by using inert atmospheres and reducing agents like ascorbic acid .

Q & A

Q. What are the optimal synthetic routes for preparing (5Z)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves a Knoevenagel condensation between 3-methyl-1,3-benzothiazol-2(3H)-one and a substituted thiazolidinone precursor. Key steps include:

- Reacting 3-ethylrhodanine with 3-methyl-1,3-benzothiazol-2(3H)-one under acidic conditions (e.g., acetic acid) with ammonium acetate as a catalyst .

- Refluxing in a polar aprotic solvent (e.g., THF or ethanol) for 8–12 hours to achieve cyclization .

- Purification via silica gel chromatography using hexane/ethyl acetate (1:9) to isolate the Z-isomer .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- 1H NMR : Peaks for the ethyl group (δ 1.2–1.4 ppm), benzothiazole aromatic protons (δ 7.0–8.0 ppm), and thioxo group (δ 13–14 ppm) .

- IR : Stretches for C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and C-S (~650 cm⁻¹) .

- X-ray crystallography : To resolve stereochemical ambiguity, particularly the Z-configuration of the benzothiazoleidene moiety .

Q. What biological assays are commonly used to evaluate its activity?

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays to assess therapeutic potential .

Advanced Research Questions

Q. How does the Z-configuration of the benzothiazoleidene group influence bioactivity?

The Z-isomer stabilizes planar conjugation between the benzothiazole and thiazolidinone rings, enhancing π-π stacking with biological targets (e.g., DNA or enzymes). This configuration improves antimicrobial potency by 2–3-fold compared to the E-isomer .

Q. What strategies mitigate byproduct formation during synthesis?

Common byproducts include:

- Oxidation products : Thioxo groups may oxidize to sulfoxides under prolonged heating. Use inert atmospheres (N₂/Ar) to prevent this .

- E/Z isomer mixtures : Optimize reaction time and temperature (e.g., 70°C for 8 hours) to favor the Z-isomer .

- Unreacted aldehydes : Employ excess thiazolidinone precursor (1.2–1.5 equiv) and monitor via TLC (Rf = 0.3 in hexane/EtOAc) .

Q. How do substituents on the benzothiazole ring modulate pharmacological activity?

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity by increasing electrophilicity .

- Methyl groups at the 3-position improve metabolic stability by sterically hindering cytochrome P450-mediated degradation .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with bacterial topoisomerase IV or human kinases .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

Data Contradictions and Resolution

Q. Why do reported yields vary across studies (50–85%)?

Discrepancies arise from:

- Solvent polarity : Ethanol yields ~60%, while DMF improves to 75% due to better solubility of intermediates .

- Catalyst choice : Ammonium acetate (yield: 70%) outperforms piperidine (55%) in cyclization efficiency .

Q. How to reconcile conflicting cytotoxicity data in different cell lines?

- Cell-specific uptake : MCF-7 (breast cancer) shows higher sensitivity (IC₅₀ = 8 µM) than HEPG-2 (liver cancer, IC₅₀ = 25 µM) due to differences in membrane transporters .

- Assay protocols : Varying incubation times (24 vs. 48 hours) and serum concentrations (5% vs. 10% FBS) alter results .

Methodological Recommendations

Q. How to optimize reaction conditions for scale-up?

- Solvent : Switch from THF to ethanol for cost-effectiveness and easier recycling .

- Catalyst loading : Reduce ammonium acetate from 1.5 equiv to 0.5 equiv without compromising yield .

- Workflow : Use continuous flow reactors to minimize byproducts and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.